molecular formula C17H17N5O B2556748 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 1448063-92-0

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2556748
CAS No.: 1448063-92-0
M. Wt: 307.357
InChI Key: MDIMLFWYIFLQCJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoxaline derivatives, including those similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide, are synthesized through various chemical reactions. For instance, the oximes or arylhydrazones of quinoxaline-2-carboxylic acid and its esters or amides substituted in position 3 by an aromatic acyl group can be cyclized to form condensed isoxazole or pyrazole derivatives, respectively. This process involves nucleophilic attacks by the oxime oxygen or hydrazone nitrogen and the elimination of carboxyl, carboxylic ester, or carboxamide groups, potentially proceeding via an addition-elimination mechanism (Dahn & Moll, 1966).

Pharmacological Activities and Potential Therapeutic Uses

Quinoxaline derivatives have been explored for various pharmacological activities. For example, carboxamide derivatives of quinoxalines have shown cytotoxic activities against cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting potent cytotoxic effects in both in vitro and in vivo models (Deady et al., 2003). Additionally, quinoxaline carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase, with potential applications in cancer therapy (Degorce et al., 2016).

Antibacterial and Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antibacterial and antimicrobial properties. For instance, some novel series of 2-azetidinone derivatives integrated with quinoxaline, pyrazole, and benzofuran moieties have demonstrated excellent yields and significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Anti-cancer Potential

Further, novel amide derivatives of quinoxalines have been synthesized and assessed for antiproliferative activities against various human cancer cell lines, with some compounds exhibiting promising cytotoxic activity and potential for cancer cell proliferation intervention (Pirol et al., 2014).

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-22-16(11-6-7-11)8-12(21-22)9-19-17(23)15-10-18-13-4-2-3-5-14(13)20-15/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIMLFWYIFLQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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